molecular formula C28H36CoN3O5 B13647560 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt

[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt

Cat. No.: B13647560
M. Wt: 553.5 g/mol
InChI Key: DFGNUJPTUAMOCE-WLKYSPGFSA-L
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Description

The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is a coordination complex featuring cobalt as the central metal atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt typically involves the reaction of cobalt salts with ligands such as 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenol]. The reaction is carried out under controlled conditions, often in the presence of solvents like ethanol or methanol, and may require heating to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized cobalt complexes, while substitution reactions may result in new coordination complexes with different ligands .

Scientific Research Applications

Chemistry

In chemistry, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization reactions .

Biology

In biological research, this compound is studied for its potential as a metalloprotein mimic, providing insights into the role of metal ions in biological systems.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.

Industry

Industrially, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt exerts its effects involves coordination with target molecules, such as enzymes or DNA. The cobalt center can facilitate redox reactions, leading to changes in the oxidation state of the metal and the activation or inhibition of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](nitrato-|EO)cobalt lies in its specific ligand environment and the presence of the nitrato group, which imparts distinct reactivity and properties compared to other similar cobalt complexes.

Properties

Molecular Formula

C28H36CoN3O5

Molecular Weight

553.5 g/mol

IUPAC Name

4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;cobalt(3+);nitrate

InChI

InChI=1S/C28H38N2O2.Co.NO3/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;;2-1(3)4/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;+3;-1/p-2/t23-,24-;;/m0../s1

InChI Key

DFGNUJPTUAMOCE-WLKYSPGFSA-L

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[N+](=O)([O-])[O-].[Co+3]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[O-])C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[N+](=O)([O-])[O-].[Co+3]

Origin of Product

United States

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